molecular formula C26H28ClN3O5 B609767 (R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate CAS No. 868273-12-5

(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate

Cat. No. B609767
CAS RN: 868273-12-5
M. Wt: 497.97
InChI Key: MFTGSIJIKLIQHV-YQXMEYCDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Org-29647 is an allosteric modulator of the CB1 receptor. Org-29647 significantly increases the binding of the CB1 receptor agonist, indicative of a positively cooperative allosteric effect.

Scientific Research Applications

Synthesis and Binding Affinity

  • The compound is part of a series with good D(2)-like affinity. Structural analogues, such as compound 2k, showed potent affinity for D(2)-like receptors. These compounds are significant in studying dopamine receptor interactions and potential antipsychotic drug development (Pinna et al., 2002).

Allosteric Modulation of CB1 Receptor

  • Indole-2-carboxamides, including similar compounds, have been studied for their role in allosteric modulation of the cannabinoid type 1 receptor (CB1). Key structural requirements for this modulation were identified, impacting binding affinity and binding cooperativity. This research contributes to understanding cannabinoid receptor pharmacology (Khurana et al., 2014).

Chemical Transformations and Synthesis

  • Research on the synthesis and transformations of related indole-2-carboxylates has led to the formation of various compounds. These studies are crucial in organic chemistry for developing new synthetic routes and understanding reaction mechanisms (Cucek & Verček, 2008).

Evaluation as CB1/CB2 Receptor Agonists

  • The compound's enantiomers and similar carboxamide-type synthetic cannabinoids have been evaluated for their activities as CB1 and CB2 receptor agonists. These studies are important for understanding the pharmacological properties of synthetic cannabinoids (Doi et al., 2017).

PARP Inhibitor for Cancer Treatment

  • Benzimidazole carboxamide derivatives, including similar compounds, have been developed as potent PARP (Poly(ADP-ribose) polymerase) inhibitors, showing promise in cancer treatment (Penning et al., 2009).

Discovery in Psychoactive Substances

  • Similar indole derivatives have been identified in illegal psychoactive substances. These discoveries are vital for forensic toxicology and understanding the spread of new psychoactive substances (Qian et al., 2015).

properties

CAS RN

868273-12-5

Product Name

(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate

Molecular Formula

C26H28ClN3O5

Molecular Weight

497.97

IUPAC Name

N-[(3R)-1-benzylpyrrolidin-3-yl]-5-chloro-3-ethyl-1H-indole-2-carboxamide;(E)-but-2-enedioic acid

InChI

InChI=1S/C22H24ClN3O.C4H4O4/c1-2-18-19-12-16(23)8-9-20(19)25-21(18)22(27)24-17-10-11-26(14-17)13-15-6-4-3-5-7-15;5-3(6)1-2-4(7)8/h3-9,12,17,25H,2,10-11,13-14H2,1H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1

InChI Key

MFTGSIJIKLIQHV-YQXMEYCDSA-N

SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NC3CCN(C3)CC4=CC=CC=C4.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Org-29647;  Org-29647;  Org-29647; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate
Reactant of Route 2
(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate
Reactant of Route 3
(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate
Reactant of Route 4
(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate
Reactant of Route 5
(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate
Reactant of Route 6
(R)-N-(1-benzylpyrrolidin-3-yl)-5-chloro-3-ethyl-1H-indole-2-carboxamide fumarate

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